1,4,7,10-Tetraoxa-13-thiacyclopentadecane-11,15-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,7,10-Tetraoxa-13-thiacyclopentadecane-11,15-dione is a heterocyclic compound that contains both oxygen and sulfur atoms within its ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7,10-Tetraoxa-13-thiacyclopentadecane-11,15-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a diol with a thiol in the presence of a suitable catalyst to form the desired cyclic structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1,4,7,10-Tetraoxa-13-thiacyclopentadecane-11,15-dione can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The oxygen and sulfur atoms in the ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur species.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,4,7,10-Tetraoxa-13-thiacyclopentadecane-11,15-dione has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1,4,7,10-Tetraoxa-13-thiacyclopentadecane-11,15-dione involves its interaction with specific molecular targets and pathways. The compound can form complexes with metal ions, which can then participate in various biochemical processes. Additionally, its unique ring structure allows it to interact with biological membranes and proteins, potentially leading to its bioactive effects .
Comparison with Similar Compounds
Similar Compounds
1,4,7,10-Tetraoxa-13-thiacyclopentadecane: Lacks the dione functionality but has a similar ring structure.
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane: Contains nitrogen atoms in the ring, leading to different chemical properties and applications.
Uniqueness
1,4,7,10-Tetraoxa-13-thiacyclopentadecane-11,15-dione is unique due to the presence of both oxygen and sulfur atoms in its ring structure, as well as the dione functionality. This combination of features gives it distinct chemical reactivity and potential for diverse applications .
Properties
CAS No. |
63689-63-4 |
---|---|
Molecular Formula |
C10H16O6S |
Molecular Weight |
264.30 g/mol |
IUPAC Name |
1,4,7,10-tetraoxa-13-thiacyclopentadecane-11,15-dione |
InChI |
InChI=1S/C10H16O6S/c11-9-7-17-8-10(12)16-6-4-14-2-1-13-3-5-15-9/h1-8H2 |
InChI Key |
UBGQFLGGAPXVSM-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCOC(=O)CSCC(=O)OCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.